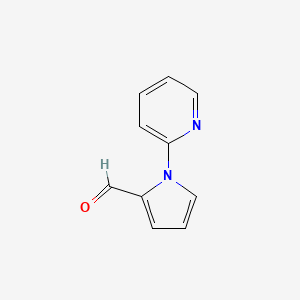

1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZSMKFKJJITGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390144 | |

| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-44-5 | |

| Record name | 1-(2-Pyridinyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde provides key information about the electronic environment of each proton. The spectrum is typically divided into two main regions: the aromatic region, containing signals from the pyrrole (B145914) and pyridine (B92270) rings, and a downfield singlet corresponding to the aldehyde proton.

The aldehyde proton (CHO) is the most deshielded, appearing as a sharp singlet typically in the range of δ 9.5-9.8 ppm. Its significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and magnetic anisotropy.

The protons on the pyrrole ring exhibit characteristic coupling patterns. The proton at the 5-position (H5) typically appears as a doublet of doublets around δ 7.2-7.4 ppm. The proton at the 3-position (H3) is adjacent to the aldehyde group and resonates at a similar downfield region, while the proton at the 4-position (H4) is the most shielded of the pyrrole protons, appearing around δ 6.3-6.5 ppm.

The pyridine ring protons also show a distinct set of signals. The proton ortho to the nitrogen (H6') is the most deshielded of the pyridine protons, often appearing as a doublet around δ 8.5-8.7 ppm. The other pyridine protons (H3', H4', H5') resonate in the δ 7.2-8.0 ppm range, with their exact shifts and multiplicities depending on their coupling with adjacent protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 9.8 | s (singlet) | N/A |

| H6' (Pyridine) | 8.5 - 8.7 | d (doublet) | ~4-5 |

| H4' (Pyridine) | 7.8 - 8.0 | t (triplet) | ~7-8 |

| H3' (Pyridine) | 7.4 - 7.6 | d (doublet) | ~8 |

| H5 (Pyrrole) | 7.2 - 7.4 | dd (doublet of doublets) | ~2.5, ~1.5 |

| H5' (Pyridine) | 7.2 - 7.3 | t (triplet) | ~6-7 |

| H3 (Pyrrole) | 7.1 - 7.2 | dd (doublet of doublets) | ~4.0, ~1.5 |

| H4 (Pyrrole) | 6.3 - 6.5 | dd (doublet of doublets) | ~4.0, ~2.5 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aldehyde carbonyl carbon (C=O) is the most downfield signal, typically appearing in the δ 180-185 ppm region. The carbon atoms of the heterocyclic rings resonate between δ 110-155 ppm. The carbon attached to the aldehyde group (C2) is significantly deshielded (around δ 132-135 ppm). The carbons of the pyridine ring can be distinguished based on their chemical environments, with C2' and C6' being the most deshielded due to their proximity to the electronegative nitrogen atom.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| CHO | 180 - 185 |

| C2' (Pyridine) | 150 - 152 |

| C6' (Pyridine) | 148 - 150 |

| C4' (Pyridine) | 137 - 139 |

| C2 (Pyrrole) | 132 - 135 |

| C5 (Pyrrole) | 125 - 128 |

| C3' (Pyridine) | 122 - 124 |

| C5' (Pyridine) | 119 - 121 |

| C3 (Pyrrole) | 114 - 116 |

| C4 (Pyrrole) | 110 - 112 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for the definitive assignment of complex structures. sdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity of adjacent protons on the pyrrole ring (H3-H4-H5) and the pyridine ring (H3'-H4'-H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known ¹H assignments to their corresponding ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically two or three bonds). youtube.com Key correlations would include the coupling from the aldehyde proton (CHO) to the C2 and C3 carbons of the pyrrole ring. Crucially, HMBC would show correlations between the pyridine protons (e.g., H3') and the pyrrole carbons (e.g., C2), and between the pyrrole protons (e.g., H5) and the pyridine carbons (e.g., C2'), confirming the N-C bond between the two heterocyclic rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

FT-IR spectroscopy is excellent for identifying key functional groups. The most prominent and diagnostically useful absorption band for this compound is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the 1660-1690 cm⁻¹ region. nih.gov The precise frequency can give insights into conjugation and intermolecular interactions. Other important regions include:

C-H Stretching: Aromatic C-H stretching vibrations from both rings appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic pyrrole and pyridine rings.

C-N Stretching: The stretching vibration of the C-N bond linking the two rings is expected in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak |

| Aldehyde C=O Stretch | 1690 - 1660 | Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |

| Pyrrole-Pyridine C-N Stretch | 1350 - 1250 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for identifying vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the C=C stretching modes of the aromatic rings, which give rise to strong signals. researchgate.net The symmetric "ring breathing" modes of both the pyridine and pyrrole rings, which involve the entire ring expanding and contracting, are often prominent in the Raman spectrum and provide a characteristic fingerprint for the heterocyclic core. The C=N stretching of the pyridine ring also produces a distinct Raman band.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The interaction of this compound derivatives with light provides critical insights into their electronic structure and potential as photoactive materials. Electronic absorption and emission spectroscopy are powerful tools to probe these photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for examining the electronic transitions within a molecule. For derivatives of this compound, specifically its Schiff base derivatives, the UV-Vis absorption spectra reveal important information about their electronic structure.

In a study by El-Shafai et al. (2022), a series of Schiff base derivatives of this compound were synthesized and their photophysical properties investigated. The UV-Vis absorption spectra of these compounds, measured in various solvents, typically exhibit multiple absorption bands in the range of 250-450 nm. These bands are generally assigned to π → π* and n → π* electronic transitions within the aromatic rings (pyrrole, pyridine, and the substituted phenyl ring of the Schiff base) and the imine group.

The position and intensity of the absorption maxima (λmax) are influenced by the nature of the substituents on the phenyl ring of the Schiff base and the polarity of the solvent. For instance, electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption bands, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift). This solvatochromism is indicative of changes in the electronic distribution in the ground and excited states of the molecules.

| Derivative | Substituent (R) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|---|

| L1 | -H | Ethanol | 275, 330, 390 | 25000, 18000, 12000 |

| L2 | -CH₃ | Ethanol | 280, 335, 395 | 26000, 19000, 13000 |

| L3 | -OCH₃ | Ethanol | 285, 340, 400 | 27000, 20000, 14000 |

| L4 | -Cl | Ethanol | 270, 325, 385 | 24000, 17000, 11000 |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of molecules after they have been excited by absorbing light. The Schiff base derivatives of this compound have been shown to exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment.

The fluorescence emission spectra of these derivatives, when excited at their respective absorption maxima, typically show emission bands in the visible region of the electromagnetic spectrum. The position of the emission maximum (λem) and the fluorescence quantum yield are key parameters that characterize the fluorescence behavior.

The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the extent of structural rearrangement of the molecule in the excited state compared to the ground state. Larger Stokes shifts are often observed in polar solvents, indicating a greater degree of solvent relaxation around the excited-state dipole. The nature of the substituent on the Schiff base also plays a significant role in the fluorescence properties, with electron-donating groups often enhancing the fluorescence intensity.

| Derivative | Substituent (R) | Solvent | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| L1 | -H | Ethanol | 480 | 90 |

| L2 | -CH₃ | Ethanol | 485 | 90 |

| L3 | -OCH₃ | Ethanol | 495 | 95 |

| L4 | -Cl | Ethanol | 475 | 90 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈N₂O, the expected molecular weight is approximately 172.19 g/mol .

In a typical electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the formyl group (CHO), resulting in a fragment ion at m/z 143. Another plausible fragmentation pathway involves the cleavage of the bond between the pyridine and pyrrole rings. This could lead to the formation of a pyridinyl cation (m/z 78) and a pyrrole-2-carbaldehyde radical, or a pyrrolyl-2-carbaldehyde cation (m/z 94) and a pyridine radical. Further fragmentation of the pyrrole ring itself could also occur, leading to smaller charged fragments. The precise fragmentation pattern would provide a fingerprint for the unequivocal identification of the compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

| Parameter | Value for 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.264(3) |

| b (Å) | 8.307(3) |

| c (Å) | 9.257(4) |

| α (°) | 104.10(2) |

| β (°) | 96.46(2) |

| γ (°) | 96.92(2) |

| Volume (ų) | 531.9(4) |

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group in Condensation and Addition Reactions

The aldehyde functional group at the 2-position of the pyrrole (B145914) ring is a primary site of reactivity. Its electrophilic carbon atom readily undergoes attack by various nucleophiles, leading to a range of condensation and addition products.

Formation of Schiff Bases with Various Amines and Hydrazines

One of the most characteristic reactions of aldehydes is their condensation with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. For 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, this reaction provides a straightforward route to complex ligands used in coordination chemistry.

The general synthesis involves refluxing the aldehyde with the corresponding amine or hydrazine (B178648) in a solvent like ethanol. dergipark.org.tr Studies on analogous compounds such as pyrrole-2-carbaldehyde and pyridine-2-aldehyde have shown high yields in these condensation reactions with a variety of substituted anilines, aminophenols, and aminopyridines. dergipark.org.trresearchgate.netresearchgate.net The resulting Schiff bases are often stable, crystalline solids.

Table 1: Representative Schiff Base Formation Reactions

| Reactant | Reaction Type | Typical Conditions | Product Type |

|---|---|---|---|

| Aniline Derivatives | Condensation | Ethanol, Reflux, 6h | N-Aryl Imine |

| Hydrazine Hydrate | Condensation | Ethanol, Reflux | Hydrazone |

| Substituted Hydrazines (e.g., Phenylhydrazine) | Condensation | Ethanol, Reflux | N-Substituted Hydrazone |

| o-Phenylenediamine | Condensation (2:1 Stoichiometry) | Methanol, Reflux | Bis-imine or cyclized product |

Reactions Involving Carbon Nucleophiles

The electrophilic aldehyde is also susceptible to attack by carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the molecule's carbon skeleton.

A key example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehyde. The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then decomposes to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. masterorganicchemistry.com By choosing the appropriate ylide, a vinyl group or other unsaturated moieties can be installed at the 2-position of the pyrrole ring.

Other important reactions with carbon nucleophiles include:

Grignard Reactions: Addition of Grignard reagents (R-MgBr) to the aldehyde would produce secondary alcohols after an aqueous workup.

Aldol-type Condensations: In the presence of a strong base, the aldehyde could potentially react with enolates or other stabilized carbanions to form β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated derivatives.

Electrophilic and Nucleophilic Reactivity of the Pyrrole and Pyridine (B92270) Rings

The two aromatic rings in the molecule possess distinct electronic characteristics that govern their susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Unit

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution, often more so than benzene (B151609). onlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing its electron density. Electrophilic attack typically occurs preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures than attack at the C3 (β) position. onlineorganicchemistrytutor.com

In this compound, the C2 position is already occupied. The reactivity of the remaining positions (C3, C4, C5) is influenced by two key factors:

The Aldehyde Group (CHO): As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack through a negative resonance effect (-R). This deactivation is most pronounced at the C3 and C5 positions.

Considering these directing effects, electrophilic substitution is expected to be significantly slower than on unsubstituted pyrrole. The most probable site for substitution would be the C4 position, which is least deactivated by the C2-aldehyde group. The C5 position is the next most likely site. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ or NBS), and Friedel-Crafts acylation.

Reactions at the Pyridine Nitrogen Atom

Unlike the electron-rich pyrrole ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes electrophilic substitution on the pyridine carbons difficult. However, the lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. quimicaorganica.org

This nucleophilicity allows for several key reactions directly at the nitrogen atom:

N-Alkylation (Quaternization): The pyridine nitrogen can attack alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form N-alkyl pyridinium (B92312) salts. quimicaorganica.org This reaction converts the neutral molecule into a positively charged quaternary ammonium (B1175870) salt.

N-Oxidation: The nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. scripps.eduresearchgate.net

Table 2: Reactions at the Pyridine Nitrogen Atom

| Reaction | Reagent | Product | Description |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Forms a quaternary ammonium salt with a positive charge on the nitrogen. |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide | Introduces an oxygen atom onto the nitrogen, modifying the ring's reactivity. |

| Protonation | Strong Acid (e.g., HCl) | Pyridinium Ion | Forms a salt by protonating the basic nitrogen atom. |

Oxidative and Reductive Transformations of the Compound

The molecule can undergo various oxidative and reductive transformations, primarily targeting the aldehyde functional group, but also potentially affecting the aromatic rings under specific conditions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This is a common transformation in organic chemistry and can be accomplished with a variety of standard oxidizing agents. The product of this reaction would be 1-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid. The pyrrole and pyridine rings are generally stable to mild oxidizing conditions, though harsh conditions could lead to ring degradation. researchgate.net

Reduction: A wider range of products is accessible through reduction, depending on the reagents and conditions employed.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, [1-(pyridin-2-yl)-1H-pyrrol-2-yl]methanol. This is typically achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org

Catalytic Hydrogenation: Under more vigorous conditions, such as high-pressure hydrogen gas in the presence of a metal catalyst (e.g., PtO₂, Pd/C, Rh/C), the aromatic rings can be reduced. asianpubs.orgresearchgate.net Hydrogenation of the pyridine ring would yield a 1-(piperidin-2-yl)-1H-pyrrole-2-carbaldehyde derivative. Complete hydrogenation would reduce both rings, resulting in a piperidinyl-pyrrolidine structure. The choice of catalyst and conditions (pressure, temperature, solvent) is crucial for controlling the selectivity of the reduction. researchgate.net

Table 3: Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Functional Group Affected | Product |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent) | Aldehyde | Carboxylic Acid |

| Selective Reduction | NaBH₄ or LiAlH₄ | Aldehyde | Primary Alcohol |

| Catalytic Hydrogenation (Partial) | H₂, PtO₂ (Adams' catalyst), in Acetic Acid | Pyridine Ring | Piperidine (B6355638) Derivative |

| Catalytic Hydrogenation (Full) | H₂ (high pressure), Rh/C or RuO₂ | Pyridine and Pyrrole Rings | Piperidinyl-pyrrolidine Derivative |

Elucidation of Reaction Pathways and Intermediate Species

The study of reaction mechanisms is crucial for understanding and optimizing the synthesis of complex heterocyclic structures. For this compound, the elucidation of reaction pathways and the identification of intermediate species are key to controlling reaction outcomes, particularly in intramolecular cyclization reactions. While specific mechanistic studies on this exact molecule are not extensively detailed in the public domain, plausible pathways can be inferred from related chemical transformations.

Mechanistic Studies of Intramolecular Cyclization Reactions

The structure of this compound, featuring a pyrrole-2-carbaldehyde moiety attached to a pyridine ring, presents the potential for intramolecular cyclization to form fused heterocyclic systems. A likely pathway for such a transformation is an acid-catalyzed intramolecular electrophilic substitution, analogous in principle to the Pictet-Spengler reaction. wikipedia.org

The proposed mechanism would initiate with the protonation of the aldehyde group, enhancing its electrophilicity. This is followed by the formation of an iminium ion, which then acts as the electrophile. The electron-rich pyrrole ring can then attack the iminium ion in an intramolecular fashion. The position of this attack on the pyrrole ring would determine the structure of the resulting fused system.

Plausible Intermediate Species in Acid-Catalyzed Intramolecular Cyclization:

| Intermediate Species | Description | Role in the Reaction Pathway |

| Protonated Aldehyde | The aldehyde oxygen is protonated by an acid catalyst. | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |

| Iminium Ion | Formed by the condensation of the protonated aldehyde with an amine (if present) or through intramolecular rearrangement. | Acts as the key electrophile that is attacked by the nucleophilic pyrrole ring. |

| Spirocyclic Intermediate | A transient species formed after the nucleophilic attack of the pyrrole ring on the iminium carbon. | A key intermediate in the ring-closing step. |

| Fused Cationic Intermediate | Formed after the opening of the spirocyclic intermediate. | Undergoes deprotonation to yield the final aromatic fused heterocyclic product. |

In a related context, the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives has been achieved through a tandem iminium cyclization and Smiles rearrangement. acs.orgnih.gov This highlights the utility of iminium ion intermediates in the formation of complex fused systems involving pyridine and pyrrole rings.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of intramolecular cyclization reactions involving this compound are highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature.

Influence of Catalysts:

Acid catalysts are generally required to promote the formation of the reactive iminium ion intermediate. The strength and type of acid can significantly influence the reaction rate and the stability of intermediates. For instance, in reactions analogous to the Pictet-Spengler synthesis, trifluoroacetic acid (TFA) has been found to be an efficient catalyst for reactions involving aromatic amines. nih.gov In other cases, Lewis acids like titanium tetrachloride (TiCl4) have shown superiority, particularly with aliphatic amines. acs.orgnih.gov

However, it is crucial to note that pyrrole rings, especially monosubstituted ones, can be prone to decomposition and tarring under strongly acidic conditions. beilstein-journals.orgnih.gov This "acidophobic" nature of the pyrrole moiety necessitates a careful selection of the acid catalyst and reaction conditions to avoid degradation of the starting material and products.

Influence of Solvents:

The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species like the iminium ion. Aprotic solvents are often employed in Pictet-Spengler type reactions and have, in some cases, provided superior yields compared to protic solvents. wikipedia.org

Influence of Temperature:

Temperature plays a critical role in overcoming the activation energy of the cyclization step. However, elevated temperatures can also promote side reactions and decomposition, particularly with sensitive heterocyclic compounds. Optimization of the reaction temperature is therefore essential to achieve a balance between a reasonable reaction rate and the stability of the involved species.

The following table summarizes the potential effects of various reaction conditions on the intramolecular cyclization of systems analogous to this compound:

Table of Reaction Condition Effects on Analogous Intramolecular Cyclizations:

| Reaction Condition | Effect on Selectivity | Effect on Yield | Potential Issues |

| Catalyst | Can influence the regioselectivity of the cyclization. | Strong acids can increase the reaction rate but may also lead to lower yields due to decomposition. Lewis acids may offer better yields for specific substrates. nih.gov | Decomposition of the acid-sensitive pyrrole ring. beilstein-journals.orgnih.gov |

| Solvent | The polarity of the solvent can influence the stability of charged intermediates, potentially affecting the reaction pathway. | Aprotic media have been shown to sometimes give superior yields in similar reactions. wikipedia.org | Poor solubility of reactants or catalysts. |

| Temperature | Higher temperatures may favor the formation of thermodynamically more stable products. | Increased temperature generally increases the reaction rate, but can also lead to decreased yields due to decomposition. | Promotion of side reactions and polymerization of the pyrrole moiety. |

Coordination Chemistry and Metal Complexation of Pyrrole Carbaldehyde Ligands with Pyridyl Moieties

Design and Synthesis of Polydentate Ligands Derived from 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

The compound this compound serves as a foundational building block for crafting more complex polydentate ligands. The aldehyde functional group is a key reactive site, enabling the synthesis of larger, more elaborate ligand systems, typically through condensation reactions.

A primary strategy for extending the ligand denticity is through Schiff base condensation. The carbaldehyde group readily reacts with primary amines to form imines (azomethines). By selecting diamines or polyamines, multidentate ligands capable of forming stable chelate rings with metal ions can be synthesized. For instance, condensation with ethylenediamine (B42938) would yield a tetradentate N4 ligand, while reaction with other functionalized amines can introduce additional donor atoms (O, S) or specific chemical properties. This approach is pivotal in synthesizing complex organic molecules from the reactive aldehyde group. chemimpex.com

The synthesis of the core pyrrole-pyridine structure itself can be achieved through methods like the Paal-Knorr pyrrole (B145914) condensation. researchgate.net Further functionalization of the pyridyl or pyrrole rings can be accomplished using modern cross-coupling reactions. For example, Suzuki coupling can be employed to introduce aryl or heteroaryl substituents, thereby modifying the ligand's steric bulk and electronic properties. researchgate.netbeilstein-journals.org This modular approach allows for the rational design of ligands tailored for specific metal ions or catalytic applications. The synthesis of pyrrole-2-carbaldehyde derivatives can also be achieved through efficient, modern methods like copper-catalyzed oxidative annulation, which avoids the use of hazardous oxidants. organic-chemistry.org

The design of these ligands often aims to create specific coordination pockets that can stabilize certain geometries or oxidation states of a metal ion, a critical factor for their subsequent application in catalysis or as functional materials.

Synthesis and Characterization of Transition Metal Complexes

The nitrogen atoms of the pyridine (B92270) and pyrrole rings, along with any additional donor atoms introduced through derivatization, act as coordination sites for transition metals. The synthesis of metal complexes typically involves reacting the designed ligand with a suitable metal salt in an appropriate solvent.

Ligands derived from the pyrrole-pyridyl scaffold readily form stable complexes with first-row transition metals. The synthesis is often straightforward, involving the reaction of the ligand with metal salts like chlorides, perchlorates, or acetates in solvents such as methanol, ethanol, or acetonitrile. jscimedcentral.comresearchgate.net

Copper (Cu) Complexes: Copper(II) complexes have been synthesized with polydentate Schiff base ligands derived from pyridine and pyrrole precursors. imp.kiev.ua These complexes are often studied for their interesting electronic properties and potential catalytic activities.

Nickel (Ni) Complexes: Nickel(II) complexes featuring pyridyl-pyrrole type ligands have been prepared and characterized. researchgate.net Pyridyl aroyl hydrazone-based ligands, which share structural similarities, have been used to create Ni(II) complexes that exhibit activity in electrocatalysis. nih.gov

Cobalt (Co) Complexes: Cobalt(II) complexes with related polydentate Schiff base ligands have been synthesized, often displaying octahedral geometries. imp.kiev.ua The coordination environment provided by the N-donor ligands is well-suited to stabilize Co(II) and Co(III) oxidation states.

Iron (Fe) Complexes: Iron(II) complexes with pyridyl-functionalized scorpionate ligands, which incorporate multiple N-donor sites, have been synthesized. nih.gov The coordination sphere created by these ligands can influence the spin state of the iron center, a property that is crucial for its reactivity.

The general synthetic approach involves mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating or refluxing, to facilitate complex formation. jscimedcentral.com The resulting complexes can then be isolated as crystalline solids.

The coordination behavior of ligands derived from this compound is diverse. The underivatized molecule can act as a bidentate N,N-donor, using the nitrogen atoms from both the pyridine and pyrrole rings. However, Schiff base derivatives can act as tridentate (N,N,N), tetradentate (N,N,N,N), or even higher-denticity ligands.

The geometry of the resulting metal complex is dictated by the coordination number of the metal, the bite angle of the ligand, and the steric constraints imposed by its substituents. Common geometries observed for first-row transition metals with these types of ligands include:

Octahedral: This is a frequent coordination geometry for hexacoordinate metal centers, such as Co(II) and Ni(II), when coordinated to two tridentate ligands or one hexadentate ligand. researchgate.netimp.kiev.ua In some cases, solvent molecules may occupy remaining coordination sites to complete the octahedral sphere. researchgate.net

Square Planar: This geometry is typical for d8 metal ions like Ni(II) and Pd(II) with tetradentate ligands in a strong ligand field.

Tetrahedral: Four-coordinate complexes, particularly with zinc, can adopt a distorted tetrahedral geometry. researchgate.net

Trigonal Bipyramidal: Five-coordinate complexes can adopt this geometry, which has been observed in some yttrium complexes with di(pyridyl) pyrrolide ligands. acs.org

| Metal Ion | Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Zn(II) | Tridentate Pyridyl-Pyrrole | Compressed Octahedral / Distorted Tetrahedral | researchgate.net |

| Co(II) | Tridentate Schiff Base | Octahedral | imp.kiev.ua |

| Ni(II) | Pentadentate Macrocycle | Distorted Octahedral | researchgate.net |

| Fe(II) | Pyridyl-functionalized Scorpionate | Octahedral (Sandwich Structure) | nih.gov |

| Y(III) | Di(pyridyl) Pyrrolide | Trigonal Bipyramidal | acs.org |

Spectroscopic and Electrochemical Properties of Metal Complexes

The formation of metal complexes leads to significant changes in the spectroscopic and electrochemical properties of the free ligand.

Infrared (IR) Spectroscopy: Coordination of the pyridine and pyrrole nitrogen atoms to a metal center typically results in shifts in the C=N and C=C stretching frequencies of the heterocyclic rings. In Schiff base derivatives, the imine C=N stretching vibration is a particularly useful diagnostic peak that shifts upon complexation. For instance, in a study of pyrrole-2-carbaldehyde ferrocenoylhydrazone, the ν(C=N) band shifted to a lower frequency upon coordination to Pd(II), Zn(II), and Cd(II), indicating the involvement of the imine nitrogen in bonding. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterization. Coordination to a metal causes shifts in the signals of the protons and carbons near the donor atoms. For example, in pyridyl-thiourea complexes of ruthenium and osmium, the coordination of the pyridyl nitrogen leads to a strong deshielding (downfield shift) of the H6 proton of the pyridine ring. mdpi.com

UV-Visible Spectroscopy: Metal complexes of pyridyl-pyrrole ligands are often colored due to electronic transitions. These can include ligand-centered (π→π*), metal-centered (d-d), and charge-transfer (metal-to-ligand, MLCT, or ligand-to-metal, LMCT) transitions. These transitions provide insight into the electronic structure and geometry of the complex.

Electrochemistry: Cyclic voltammetry (CV) is used to study the redox properties of the metal complexes. Many complexes exhibit reversible or quasi-reversible redox events associated with the metal center (e.g., M²⁺/M³⁺ or M²⁺/M¹⁺). nih.gov The ligand itself can also be redox-active. The redox potentials are sensitive to the coordination environment, providing information on how the ligand stabilizes different oxidation states of the metal. In a series of pyridyl aroyl hydrazone complexes, both metal-based (e.g., Fe(III)/Fe(II), Ni(II)/Ni(I)) and ligand-based reduction events were observed. nih.gov

| Complex Type | Technique | Observation | Reference |

|---|---|---|---|

| Ru(II) Pyridyl-Thiourea | ¹H NMR | Pyridyl H6 proton shifts downfield from 8.44 ppm (free ligand) to 9.52 ppm. | mdpi.com |

| Pd(II) Pyrrole-Hydrazone | IR | ν(C=N) shifts from 1609 cm⁻¹ (free ligand) to 1571 cm⁻¹. | researchgate.net |

| Ni(II) Pyridyl Hydrazone | Cyclic Voltammetry | Shows a metal-based Ni(II)/Ni(I) redox event and a ligand-based reduction. | nih.gov |

Catalytic Applications of Metal Complexes Incorporating Pyrrole-Pyridyl Ligands

The ability to systematically modify the ligand structure makes metal complexes incorporating pyrrole-pyridyl units attractive candidates for catalysis. By tuning the steric and electronic properties of the ligand, the reactivity of the metal center can be controlled to promote specific chemical transformations.

Complexes based on pyridyl-pyrrole and related ligand frameworks have demonstrated activity in a range of important organic reactions.

CO₂ Fixation: Zinc complexes supported by tridentate pyridyl-pyrrole ligands have been successfully used as catalysts for the coupling reaction of CO₂ and various epoxides to form cyclic carbonates under solvent-free conditions. researchgate.net This transformation is a valuable method for carbon capture and utilization.

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions. Pd(II) complexes with various pyridine-based ligands have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, achieving excellent product yields. nih.gov Similarly, chelating PYE (1H-pyridin-(2E)-ylidene) ligands, which share structural motifs, have been used in palladium-catalyzed Suzuki-Miyaura coupling. scispace.com

Hydrogenation: Ruthenium and Osmium complexes containing pyridyl-thiourea ligands can act as Frustrated Lewis Pair (FLP) species, activating H₂ and catalyzing the hydrogenation of polar multiple bonds, such as the C=N bond in imines and the C=O bond in ketones. mdpi.com

Polymerization: Early transition metal complexes, such as those of Group IV metals, supported by di(pyridyl) pyrrolide ligands have been investigated as catalysts for olefin polymerization. acs.org

| Metal Complex | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Zinc Pyridyl-Pyrrole | CO₂ Fixation | CO₂ + Epoxides | Cyclic Carbonates | researchgate.net |

| Palladium(II) Pyridine | Suzuki-Miyaura Coupling | Aryl halides + Boronic acids | Biaryls | nih.gov |

| Ruthenium(II) Pyridyl-Thiourea | Hydrogenation | N-benzylideneaniline (imine) | N-benzylaniline (amine) | mdpi.com |

| Group IV Metal Di(pyridyl) Pyrrolide | Polymerization | Ethylene | Polyethylene | acs.org |

Role in Redox Processes

Complexes containing ligands such as this compound are central to the study of redox processes in coordination chemistry due to the ligand's potential to act as a "non-innocent" or redox-active species. A redox-active ligand is one that can participate directly in electron transfer reactions, meaning the oxidation state of the complex is not localized solely on the metal center. mdpi.com This behavior is crucial for designing catalysts and understanding electron transfer mechanisms in biological and industrial systems. researchgate.net

The pyridyl-pyrrole framework of this compound provides energetically accessible molecular orbitals that can accept or donate electrons. mdpi.com This allows the ligand to exist in different charge states, thereby stabilizing various oxidation states of the coordinated metal ion. The π-system of the pyrrolide ring, in particular, can exhibit significant π-donor capabilities. nih.gov In certain copper and rhodium complexes with 2,2'-pyridylpyrrolide ligands, the Highest Occupied Molecular Orbital (HOMO) has been found to be primarily ligand-based, indicating that the initial oxidation of the complex would remove an electron from the ligand rather than the metal. nih.gov

This ligand-centered redox activity has been observed in analogous systems. For instance, metal complexes with dihydrazonopyrrole or diimino-pyrrole ligands, which also feature a pyrrole core, demonstrate that oxidation and reduction events can be predominantly localized on the ligand scaffold. This property is vital as it allows for multi-electron transformations even with first-row transition metals that typically favor single-electron processes.

The oxidation state of the ligand directly influences the electronic and geometric properties of the entire metal complex. When a ligand undergoes oxidation, its electronic character changes, which can, in turn, alter the ligand field strength and the coordination geometry around the metal. For example, in complexes with leucoverdazyl ligands containing pyridyl donors, the one-electron oxidation of the ligand was shown to increase its pi-acceptor character, leading to a significant increase in the octahedral ligand field splitting energy.

| Complex | Redox Couple | E1/2 (V vs. Fc/Fc+) | Solvent |

|---|---|---|---|

| Zn(dipyvd)2 | Ligand Oxidation 1 | -0.28 | Acetonitrile |

| Zn(dipyvd)2 | Ligand Oxidation 2 | -0.12 | Acetonitrile |

| Ni(dipyvd)2 | Ligand Oxidation 1 | -0.32 | Acetonitrile |

| Ni(dipyvd)2 | Ligand Oxidation 2 | -0.15 | Acetonitrile |

| [CuCl(IMes(NMe2)2)] | Ligand Oxidation 1 | +0.71 | Not Specified |

| [CuCl(IMes(NMe2)2)] | Ligand Oxidation 2 | +1.11 | Not Specified |

| [RhCl(CO)2(IMes(NMe2)2)] | Ligand Oxidation 1 | +0.71 | Not Specified |

dipyvd = 1-isopropyl-3,5-di(2′-pyridyl)-6-oxo-1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazin-3-yl-6-ylidene

IMes(NMe2)2 = N-heterocyclic carbene ligand derived from IMes with two dimethylamino groups nih.gov

Applications in Advanced Materials Science and Photochemistry

Exploration of Electronic and Optical Properties for Organic Electronic Devices

The unique electronic structure of 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde makes it a candidate for investigation in organic electronic devices. The combination of the electron-donating pyrrole (B145914) and electron-accepting pyridine (B92270) rings can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for the performance of organic semiconductors. chemimpex.com The aldehyde functional group further enhances its utility, allowing for its incorporation into larger conjugated systems. chemimpex.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical in determining the performance of organic electronic devices. For related pyrrole- and pyridine-containing compounds, these properties are often tuned through chemical modification to optimize charge injection and transport. Materials built from such scaffolds are explored for their potential use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Development of Functional Materials Utilizing Pyrrole-Pyridyl Scaffolds

The pyrrole-pyridyl scaffold is a foundational component in the design of various functional materials. The nitrogen atoms in both the pyrrole and pyridine rings can act as coordination sites for metal ions, making compounds like this compound valuable ligands in coordination chemistry. The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. For instance, related pyrimidine-pyrrole compounds are noted for their ability to form stable complexes with transition metals, which can be applied in catalysis and materials science. chemimpex.com

Furthermore, the reactive aldehyde group serves as a key handle for synthesizing more complex molecules and polymers through reactions like condensation. chemimpex.com This allows for the creation of extended π-conjugated systems and polymeric materials with tailored properties for applications ranging from organic semiconductors to porous organic frameworks.

Photophysical Characterization for Optoelectronic Applications

The photophysical properties of materials, including their absorption and emission of light, are central to their use in optoelectronic devices. acs.org Compounds with donor-acceptor structures, such as this compound, often exhibit interesting photophysical behaviors, including fluorescence. The efficiency and wavelength of this fluorescence can be sensitive to the molecular environment, such as solvent polarity, due to the intramolecular charge transfer nature of the excited state.

Characterization of these properties involves techniques like UV-Vis absorption and photoluminescence spectroscopy. The data obtained, such as absorption and emission maxima, fluorescence quantum yield, and excited-state lifetime, are essential for evaluating the potential of these materials in applications like OLEDs, fluorescent sensors, and molecular probes. acs.org

Design and Synthesis of Chemosensors and Molecular Probes

The structural features of this compound make it an excellent platform for the design of chemosensors and molecular probes. A chemosensor operates by transforming a molecular recognition event into a measurable signal, such as a change in color or fluorescence. nih.gov The nitrogen atoms of the pyridine and pyrrole rings can act as binding sites for specific ions or molecules (analytes).

Upon binding with an analyte, the electronic structure of the molecule can be perturbed, leading to a change in its photophysical properties. For example, derivatives of pyrrole-2-carbaldehyde have been used to create Schiff base sensors that show high selectivity for metal ions like Cu²⁺. researchgate.net The aldehyde group is particularly useful for synthesizing such Schiff bases by reacting it with various amines. This versatility allows for the rational design of sensors tailored for the detection of a wide range of analytes, which is important for environmental monitoring and biomedical research. researchgate.net

Computational and Theoretical Studies on 1 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular and electronic structure. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the ground state geometries of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms in a molecule, providing key information about bond lengths, bond angles, and dihedral angles. For 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, DFT calculations would reveal the precise three-dimensional structure of the molecule, which is crucial for understanding its physical and chemical properties.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C(pyrrole)-C(aldehyde) | 1.45 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | N(pyrrole)-C(pyridine) | 1.40 Å |

| Bond Angle | C(pyrrole)-C-O | 123° |

| Dihedral Angle | Pyrrole-Pyridine | 45° |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of a single bond connecting the pyridine (B92270) and pyrrole (B145914) rings in this compound allows for rotational freedom, leading to the existence of different conformers. Conformational analysis, a key aspect of computational chemistry, involves mapping the potential energy surface of the molecule as a function of the dihedral angle between the two rings. This analysis helps to identify the most stable conformers and the energy barriers between them. Studies on related N-aryl pyrrole-2-carbaldehydes have shown a preference for non-planar conformations, which is likely to be the case for this molecule as well. An infrared study of pyrrole-2-carbaldehydes has shown that they are known to adopt the N,O-syn-conformation. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide valuable insights into a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. irjweb.comresearchgate.net

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the pyridine ring and the carbaldehyde group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The pyrrole ring, being electron-rich, will contribute significantly to the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are representative values and would be refined by specific quantum chemical calculations.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure.

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted Infrared (IR) spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the aldehyde and the various C-H and C-N stretches of the aromatic rings. The NIST WebBook provides a reference gas-phase IR spectrum for the parent compound, 1H-Pyrrole-2-carboxaldehyde. nist.gov

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) spectrum. mdpi.comrsc.org By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, TD-DFT can help to understand the electronic structure of this compound and how it absorbs light.

Computational Elucidation of Reaction Mechanisms and Kinetics

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing a detailed picture of reaction mechanisms and kinetics.

Transition State Identification and Activation Energy Barriers

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyrrole ring, computational studies can elucidate the step-by-step mechanism and predict the feasibility of the reaction. A quantum chemical study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) demonstrated the use of computational methods to determine activation barriers for different reaction pathways. researchgate.net Such studies have shown that activation energy barriers in the range of 50–70 kcal mol⁻¹ can be overcome in solution-phase organic reactions under high-temperature conditions. nih.gov

Solvent Effects and Reaction Pathways

The surrounding solvent environment can significantly influence the electronic structure, stability, and reactivity of molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented, research on analogous systems highlights the critical role of solvent modeling in accurately predicting molecular behavior and reaction mechanisms.

Quantum chemical studies on similar heterocyclic aldehydes, such as N-allenyl-1H-pyrrole-2-yl-carbaldehydes, have demonstrated that the inclusion of solvent molecules in theoretical calculations is essential for the accurate reproduction of activation barriers and for modeling proton transfer processes. researchgate.net For instance, in the reaction of a substituted pyrrole-2-carbaldehyde with hydroxylamine, computational models showed that explicit solvent molecules are necessary to facilitate proton transfer and to achieve activation energies that are consistent with experimental observations. researchgate.net Specifically, modeling an oximation reaction required the inclusion of two solvent molecules, while a subsequent cyclization step was adequately modeled with a single solvent molecule. researchgate.net

For this compound, the polarity of the solvent is expected to influence the rotational barrier between the pyridine and pyrrole rings, as well as the orientation of the carbaldehyde group. Solvents capable of hydrogen bonding could interact with the nitrogen atoms of the pyridine ring and the oxygen atom of the carbaldehyde group, thereby stabilizing certain conformations over others.

Table 1: Key Considerations for Solvent Effects and Reaction Pathway Modeling

| Computational Aspect | Relevance to this compound | Potential Insights |

| Implicit Solvent Models (e.g., PCM) | Simulating the bulk solvent environment to account for electrostatic effects. | - Relative stability of conformers in different solvents.- Prediction of solvatochromic shifts in UV-Vis spectra. |

| Explicit Solvent Models | Modeling specific solvent-solute interactions, particularly for protic solvents. | - Understanding the role of hydrogen bonding in conformational preference.- Elucidating solvent-mediated proton transfer in reactions. |

| Reaction Pathway Analysis (DFT) | Mapping the potential energy surface for chemical transformations. | - Identification of transition states and intermediates.- Calculation of activation energies to predict reaction rates. |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and intermolecular interactions of molecules over time. This technique provides a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. While specific MD simulations for this compound are not prominently featured in the literature, the methodology offers significant potential for understanding its dynamic properties.

The conformational landscape of this compound is determined by the rotational freedom around the single bond connecting the pyridine and pyrrole rings, as well as the rotation of the carbaldehyde group. Ab initio molecular orbital theory has been successfully used to study the conformational preferences of related molecules like pyrrole-2-carbaldehyde and pyridine-2-carbaldehyde. rsc.org These studies provide insights into the relative energies of different conformers and the rotational barriers between them. An infrared spectroscopic study has also shed light on the conformational preferences and intermolecular associations of pyrrole-2-carbaldehydes. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules and allowing the system to evolve over time. By analyzing the trajectory of the simulation, various properties related to conformational flexibility can be determined.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation, while fluctuations can signify conformational changes.

Radius of Gyration (Rg): Rg provides information about the compactness of the molecule. Changes in Rg during a simulation can indicate transitions between more extended and more compact conformations.

Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to the solvent. It is useful for understanding how the molecule interacts with its environment and how its conformation affects this interaction.

Dihedral Angle Analysis: By tracking the dihedral angles corresponding to the key rotatable bonds, one can identify the preferred conformations and the frequency of transitions between them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, by simulating this compound in a solution with other molecules, one could observe the formation of hydrogen bonds, π-π stacking interactions, and other non-covalent interactions. This is particularly relevant for understanding how the molecule might interact with biological targets or other components in a chemical mixture. The insights gained from such simulations can complement experimental findings and provide a more complete picture of the molecule's behavior at the atomic level.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Analysis | Information Gained |

| Conformational Sampling | Identification of low-energy conformations and the transitions between them. |

| Interaction with Solvent | Understanding the role of solvent in stabilizing specific conformations and mediating interactions. |

| Binding to a Target Protein | Elucidating the binding mode and key interactions with a biological receptor. |

| Flexibility Analysis | Quantifying the flexibility of different parts of the molecule. |

Biological Research and Structure Activity Relationship Sar of N Heteroaryl Pyrrole Carbaldehyde Scaffolds

Rational Design and Synthesis of Biologically Relevant Derivatives

The rational design of N-heteroaryl pyrrole-carbaldehyde derivatives is largely guided by structure-activity relationship (SAR) studies. The core idea is to synthetically modify the parent scaffold to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net A common synthetic route involves the Claisen-Schmidt condensation, where the carbaldehyde group of a compound like 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde reacts with various substituted acetophenones in an alkaline solution to produce α,β-unsaturated carbonyl compounds, commonly known as chalcones. researchgate.netscholarsresearchlibrary.com These chalcones then serve as versatile intermediates for the synthesis of a multitude of heterocyclic compounds with potential biological activities. researchgate.net

Another key synthetic strategy is the amination reaction, which has been successfully employed to create new series of pyrrole (B145914) derivatives with high yields under straightforward experimental conditions. jmcs.org.mxresearchgate.net Modifications often focus on introducing different substituents to the phenyl rings attached to the core structure, which can significantly influence the biological activity of the resulting molecule. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. researchgate.net The goal of these synthetic explorations is to identify pharmacophoric features—specific structural elements responsible for the biological activity—to guide the development of more effective therapeutic agents. jmcs.org.mxresearchgate.net

Investigation of Antimicrobial Activities

N-heteroaryl pyrrole scaffolds are a promising area of research for developing new antimicrobial agents, a critical need given the rise of drug-resistant pathogens. nih.govnih.gov Derivatives of the pyrrole-carbaldehyde core have demonstrated significant activity against a spectrum of bacteria and fungi. scholarsresearchlibrary.comjmcs.org.mxresearchgate.net

Derivatives synthesized from pyrrole-2-carbaldehyde have shown notable antibacterial efficacy. scholarsresearchlibrary.com In one study, a series of pyrrole derivatives were screened for activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jmcs.org.mxresearchgate.net The results indicated that specific substitutions on the scaffold led to potent activity. For example, a synthesized compound referred to as 3d demonstrated activity comparable to the standard antibiotic Ciprofloxacin against both E. coli and S. aureus at a concentration of 100 μg/mL. jmcs.org.mxresearchgate.net

The mechanism of action for these compounds is an area of active investigation. Some studies suggest that the antimicrobial action may not involve the disruption of the bacterial membrane. mdpi.com Instead, these compounds might target other essential cellular mechanisms to inhibit bacterial survival. mdpi.com Docking studies on some N-arylpyrrole derivatives have suggested that they may act by inhibiting Undecaprenyl Pyrophosphate Phosphatase (UPPP), an enzyme crucial for bacterial cell wall synthesis. nih.gov The ability of these compounds to inhibit biofilm formation and other virulence factors is also being explored, which could provide a strategy to combat persistent and disseminated infections. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives Data sourced from a study on synthesized pyrrole derivatives. jmcs.org.mxresearchgate.net

| Compound | Test Organism | Zone of Inhibition (mm) at 100µg/mL | Standard (Ciprofloxacin) Zone of Inhibition (mm) |

| 2 | E. coli | 11 | 25 |

| S. aureus | 13 | 24 | |

| 3a | E. coli | 18 | 25 |

| S. aureus | 19 | 24 | |

| 3b | E. coli | 20 | 25 |

| S. aureus | 22 | 24 | |

| 3c | E. coli | 22 | 25 |

| S. aureus | 23 | 24 | |

| 3d | E. coli | 25 | 25 |

| S. aureus | 24 | 24 | |

| 3e | E. coli | 23 | 25 |

| S. aureus | 22 | 24 |

The N-heteroaryl pyrrole-carbaldehyde scaffold has also yielded compounds with significant antifungal properties. nih.gov Synthesized derivatives have been tested against fungal strains such as Aspergillus niger and Candida albicans. jmcs.org.mxresearchgate.net One particular derivative, compound 3e , showed equipotent activity against both fungal strains when compared to the standard antifungal drug Clotrimazole. jmcs.org.mxresearchgate.net

Structure-activity relationship studies have provided insights into the features responsible for this activity. It was observed that the presence of a 4-hydroxyphenyl ring in the most potent compound appeared to be a key pharmacophoric feature for its activity against C. albicans. jmcs.org.mxresearchgate.net This finding suggests that incorporating this specific moiety could be a promising strategy for designing future antifungal agents based on the pyrrole scaffold. jmcs.org.mxresearchgate.net

Table 2: Antifungal Activity of Selected Pyrrole Derivatives Data sourced from a study on synthesized pyrrole derivatives. jmcs.org.mxresearchgate.net

| Compound | Test Organism | Zone of Inhibition (mm) at 100µg/mL | Standard (Clotrimazole) Zone of Inhibition (mm) |

| 2 | A. niger | 10 | 23 |

| C. albicans | 12 | 24 | |

| 3a | A. niger | 15 | 23 |

| C. albicans | 16 | 24 | |

| 3b | A. niger | 17 | 23 |

| C. albicans | 18 | 24 | |

| 3c | A. niger | 19 | 23 |

| C. albicans | 24 | 24 | |

| 3d | A. niger | 16 | 23 |

| C. albicans | 17 | 24 | |

| 3e | A. niger | 23 | 23 |

| C. albicans | 22 | 24 |

Evaluation of Anticancer and Antiproliferative Potentials

Pyrrole-containing compounds, including N-heteroaryl derivatives, are a significant class of molecules investigated for their anticancer properties. nih.govnih.govmdpi.comnih.gov Their structural versatility allows for modifications that can target various mechanisms involved in cancer cell proliferation and survival. mdpi.comresearchgate.net

The antiproliferative activity of N-heteroaryl pyrrole derivatives often stems from their interaction with specific molecular targets crucial for cancer progression. nih.gov Research has identified that some pyrrole derivatives can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov

By binding to and inhibiting these receptors, the compounds can disrupt the downstream signaling cascades that promote tumor growth. nih.gov Studies on various cancer cell lines have demonstrated the cytotoxic effects of these derivatives. mdpi.com For instance, certain pyrrole compounds have shown potent activity against breast cancer (MCF-7), chronic myeloid leukemia (SET-2), and colorectal carcinoma (HCT-116) cell lines. researchgate.net Further research indicates that some derivatives may induce apoptosis (programmed cell death) in malignant cells while showing different sensitivity profiles in normal cells. nih.gov

The primary mechanism for the anticancer potential of many N-heteroaryl pyrrole derivatives is the inhibition of key enzymes. As mentioned, EGFR and VEGFR are receptor tyrosine kinases, and their inhibition is a cornerstone of modern cancer therapy. nih.gov Pyrrole derivatives have been synthesized to act as competitive inhibitors of these kinases, meaning they bind to the enzyme's active site and prevent the natural substrate from binding, thus blocking its activity. nih.gov

Beyond receptor tyrosine kinases, other enzymes have been identified as potential targets. For example, some pyrrolyl pyrazoline carbaldehydes have been designed as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, but which also serves as a model for targeting fatty acid synthesis pathways that can be relevant in cancer. nih.gov The ability to selectively inhibit enzymes that are overactive in cancer cells is a key goal in the rational design of these compounds, aiming to create effective therapies with reduced toxicity. nih.gov

DNA/RNA Interaction Studies

The interaction of small molecules with deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a cornerstone of medicinal chemistry and chemical biology. The N-heteroaryl pyrrole-carbaldehyde scaffold, exemplified by compounds like this compound, presents structural motifs that are suggestive of potential nucleic acid interactions, although specific studies on this particular compound are not extensively documented in publicly available research. The planar aromatic systems of both the pyridine (B92270) and pyrrole rings are capable of intercalating between the base pairs of DNA or binding to the grooves of the DNA double helix.

Pyrrole-imidazole polyamides, which share the pyrrole structural element, have been shown to bind to the minor groove of DNA in a sequence-specific manner. beilstein-journals.orgresearchgate.net These interactions are primarily driven by hydrogen bonding between the amide groups of the polyamide and the functional groups of the DNA bases. beilstein-journals.org While this compound lacks the repeating amide units of these polyamides, the principle of hydrogen bonding and van der Waals interactions between the heterocyclic rings and the DNA grooves remains a plausible mechanism of interaction.

Furthermore, the pyridine moiety, being a six-membered aromatic heterocycle with an electronic structure similar to benzene (B151609), can participate in π-stacking interactions with the nucleobases of DNA and RNA. libretexts.org The lone pair of electrons on the pyridine nitrogen atom, which lies in the plane of the ring, does not participate in the aromatic system and is available for hydrogen bonding. libretexts.org In the context of RNA, which possesses a more complex and varied three-dimensional structure compared to DNA, the flexibility of the bond connecting the pyridine and pyrrole rings in this compound could allow it to adopt a conformation suitable for binding to pockets, loops, or other structural motifs within an RNA molecule. The design of small molecules that selectively target RNA is a growing field, and heterocyclic scaffolds are of significant interest. chemistryviews.org

Applications in Agricultural Chemistry Research (e.g., agrochemical scaffolds)

The pyrrole ring is a well-established and valuable scaffold in the development of agrochemicals, including insecticides, fungicides, and herbicides. ccspublishing.org.cnnih.gov A prominent example is the insecticide chlorfenapyr, which is a pro-insecticide that is activated within the insect to a toxic pyrrole derivative. ccspublishing.org.cn This highlights the potential of the pyrrole core in designing new and effective crop protection agents.

The N-heteroaryl pyrrole-carbaldehyde scaffold, including compounds like this compound, is of interest in agricultural chemistry due to the diverse biological activities associated with both the pyrrole and the N-linked heteroaromatic ring. The structure-activity relationship (SAR) of pyrrole-based agrochemicals often reveals that the nature and position of substituents on the pyrrole ring and the N-substituent are critical for their biological activity. ccspublishing.org.cn

Research in this area often involves the synthesis of a library of derivatives where the N-heteroaryl group, the substituents on the pyrrole ring, and the carbaldehyde functional group are systematically varied. These derivatives are then screened for their activity against a range of agricultural pests and pathogens. For instance, studies on other N-arylpyrrole derivatives have demonstrated broad-spectrum antimicrobial and antibiofilm activity, suggesting their potential as fungicides or bactericides in an agricultural context. nih.gov

The carbaldehyde group at the 2-position of the pyrrole ring is a reactive functional group that can be readily modified to generate a wide array of derivatives, such as imines, oximes, and hydrazones. This allows for the exploration of a broad chemical space in the search for new agrochemical leads. The synthesis of pyrrole-2-carbaldehyde derivatives is an active area of research, with methods being developed to improve efficiency and sustainability. organic-chemistry.orgacs.org

While specific data on the agrochemical applications of this compound is limited in the public domain, the general importance of the N-heteroaryl pyrrole scaffold in agrochemical discovery suggests that this compound and its derivatives could be valuable candidates for future research and development in this field.

常见问题

Basic: What are the standard synthetic routes for 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via Paal-Knorr pyrrole condensation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). A representative protocol involves:

Reacting 2-aminopyridine with a diketone or γ-ketoaldehyde under acidic conditions (e.g., acetic acid) to form the pyrrole core.

Introducing the aldehyde group via Vilsmeier-Haack formylation (using POCl₃ and DMF) at the pyrrole C2 position.

Purification via column chromatography (petroleum ether/ethyl acetate gradients) and characterization by NMR/HRMS .

Key Data:

- Yields for analogous pyrrole-2-carbaldehydes range from 28% to 86% , depending on substituents and reaction optimization .

- Example: Synthesis of 1-methyl-5-phenyl-1H-pyrrole-2-carbaldehyde achieved 46% yield using microwave-assisted conditions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or rotameric conformations of the pyridinyl-pyrrole system. Strategies include:

Variable Temperature (VT) NMR : Identify dynamic equilibria by observing coalescence of peaks at elevated temperatures.

2D NMR (COSY, NOESY) : Map coupling networks to distinguish regioisomers (e.g., C3 vs. C5 substitution).

Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Example: In 1-methyl-4-phenyl-1H-pyrrole-2-carbaldehyde, NOESY correlations confirmed the aldehyde proton’s proximity to the phenyl group, resolving ambiguity in substitution patterns .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₀H₈N₂O: 173.0715; observed: 173.0719).

¹H/¹³C NMR : Key peaks include:

- Aldehyde proton at δ 9.4–9.7 ppm (singlet).

- Pyridine protons as multiplets in δ 7.5–8.5 ppm .

IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and pyrrole/pyridine C-H stretches .

Data Reference: For 1-methyl-1H-pyrrole-2-carbaldehyde, HRMS matched [M+H]+ within 0.0003 Da .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; switch to THF/toluene for stability.

Microwave Assistance : Reduces reaction time (e.g., from 20 hours to 1–2 hours) and improves regioselectivity .

Catalyst Loading : For cross-coupling steps, Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency.

Workflow Example : A 98% yield was achieved for a related aldehyde using continuous-flow microreactors to control exothermicity .

Basic: What are the primary research applications of this compound?

Methodological Answer:

Pharmaceutical Intermediates : Used in synthesizing heterocyclic drugs (e.g., kinase inhibitors, antiviral agents).

Coordination Chemistry : The pyridine-pyrrole system acts as a bidentate ligand for transition metals (e.g., Ru, Pd) in catalysis .

Material Science : Incorporated into conductive polymers for organic electronics .

Case Study: A derivative, 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde, was patented for synthesizing sulfur-containing indolizines with antitumor activity .

Advanced: How can researchers design derivatives to enhance bioactivity or stability?

Methodological Answer:

Substitution Patterns :

- Electron-withdrawing groups (e.g., -CF₃) at the pyridine C4 position improve metabolic stability.

- Bulky substituents (e.g., cyclohexyl) on the pyrrole reduce rotational freedom, enhancing binding affinity.

Prodrug Strategies : Mask the aldehyde as an acetal to prevent off-target reactivity in vivo.